Cas no 2287343-61-5 (tert-butyl 3-[(7-cyano-6-fluoro-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate)

tert-butyl 3-[(7-cyano-6-fluoro-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate structure
2287343-61-5 structure
商品名:tert-butyl 3-[(7-cyano-6-fluoro-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate
CAS番号:2287343-61-5
MF:C18H22FN5O2
メガワット:359.397986888886
CID:5963933
PubChem ID:165738159

tert-butyl 3-[(7-cyano-6-fluoro-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 3-[(7-cyano-6-fluoro-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate
    • EN300-6750042
    • 2287343-61-5
    • インチ: 1S/C18H22FN5O2/c1-18(2,3)26-17(25)23-8-4-5-12(10-23)11-24-16-13(9-20)14(19)6-7-15(16)21-22-24/h6-7,12H,4-5,8,10-11H2,1-3H3
    • InChIKey: ROXHNVQVEIZGOB-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC2=C(C=1C#N)N(CC1CN(C(=O)OC(C)(C)C)CCC1)N=N2

計算された属性

  • せいみつぶんしりょう: 359.17575312g/mol
  • どういたいしつりょう: 359.17575312g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 26
  • 回転可能化学結合数: 4
  • 複雑さ: 572
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 84Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.5

tert-butyl 3-[(7-cyano-6-fluoro-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6750042-0.1g
tert-butyl 3-[(7-cyano-6-fluoro-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate
2287343-61-5 95.0%
0.1g
$855.0 2025-03-13
Enamine
EN300-6750042-10.0g
tert-butyl 3-[(7-cyano-6-fluoro-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate
2287343-61-5 95.0%
10.0g
$4176.0 2025-03-13
Enamine
EN300-6750042-0.5g
tert-butyl 3-[(7-cyano-6-fluoro-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate
2287343-61-5 95.0%
0.5g
$933.0 2025-03-13
Enamine
EN300-6750042-0.05g
tert-butyl 3-[(7-cyano-6-fluoro-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate
2287343-61-5 95.0%
0.05g
$816.0 2025-03-13
Enamine
EN300-6750042-1.0g
tert-butyl 3-[(7-cyano-6-fluoro-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate
2287343-61-5 95.0%
1.0g
$971.0 2025-03-13
Enamine
EN300-6750042-5.0g
tert-butyl 3-[(7-cyano-6-fluoro-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate
2287343-61-5 95.0%
5.0g
$2816.0 2025-03-13
Enamine
EN300-6750042-0.25g
tert-butyl 3-[(7-cyano-6-fluoro-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate
2287343-61-5 95.0%
0.25g
$893.0 2025-03-13
Enamine
EN300-6750042-2.5g
tert-butyl 3-[(7-cyano-6-fluoro-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate
2287343-61-5 95.0%
2.5g
$1903.0 2025-03-13

tert-butyl 3-[(7-cyano-6-fluoro-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate 関連文献

tert-butyl 3-[(7-cyano-6-fluoro-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylateに関する追加情報

Introduction to Tert-butyl 3-[(7-cyano-6-fluoro-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate (CAS No: 2287343-61-5)

Tert-butyl 3-[(7-cyano-6-fluoro-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 2287343-61-5, belongs to a class of molecules that incorporate a piperidine ring, which is a common motif in many bioactive agents. The presence of a tert-butyl group and a benzotriazole moiety further enhances its complexity and functionality, making it a subject of extensive research and development.

The molecular structure of Tert-butyl 3-[(7-cyano-6-fluoro-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate is characterized by its intricate arrangement of atoms, which includes nitrogen, oxygen, carbon, and fluorine atoms. The benzotriazole ring, specifically the 7-cyano-6-fluoro derivative, introduces both electron-withdrawing and electron-donating groups, which can influence the compound's reactivity and interaction with biological targets. This structural diversity makes it an attractive candidate for further exploration in drug discovery.

In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. Tert-butyl 3-[(7-cyano-6-fluoro-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate has been investigated for its potential role in inhibiting key enzymes and receptors involved in cancer progression. Preliminary studies suggest that this compound may exhibit inhibitory effects on enzymes such as tyrosine kinases and other targets relevant to tumor growth and metastasis. These findings are particularly noteworthy given the ongoing efforts to develop targeted therapies for cancer treatment.

The synthesis of Tert-butyl 3-[(7-cyano-6-fluoro-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate involves multiple steps that require precise control over reaction conditions and reagent selection. The introduction of the benzotriazole moiety is particularly challenging due to its sensitivity to various environmental factors. However, advances in synthetic methodologies have enabled researchers to achieve high yields and purity levels necessary for further biological evaluation. The tert-butyl group not only enhances the stability of the molecule but also contributes to its solubility in organic solvents, facilitating its use in various laboratory applications.

One of the most compelling aspects of Tert-butyl 3-[7-cyano-6-fluoro-1H-1,,2,,3-benzotriazol-1-yl]methylpiperidine-1-carboxylate is its potential as a lead compound for the development of new therapeutic agents. The combination of structural features such as the piperidine ring, the benzotriazole moiety, and the fluorine substituent creates a molecule with multiple sites for interaction with biological targets. This versatility makes it an ideal candidate for structure-based drug design approaches.

In addition to its pharmacological potential, Tert-butyl 3-[7-cyano-6-fluoro-1H-1,,2,,3-benzotriazol-1-yl]methylpiperidine-1-carboxylate has been explored for its role in modulating inflammatory pathways. Chronic inflammation is a hallmark of many diseases, including cardiovascular disorders and autoimmune conditions. Studies have shown that compounds with similar structural motifs can interfere with inflammatory signaling cascades by inhibiting key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). The presence of the cyano group in this compound may further enhance its ability to modulate these pathways by providing additional sites for enzyme binding.

The use of computational methods has also played a crucial role in understanding the potential interactions between Tert-butyl 3-[7-cyano-6-fluoro-1H-1,,2,,3-benzotriazol-1-yl]methylpiperidine-1-carboxylate and biological targets. Molecular docking simulations have been employed to predict how this compound might bind to specific proteins involved in disease pathways. These simulations have provided valuable insights into the compound's binding affinity and mode of action, guiding further experimental validation studies.

The future prospects for Tert-butyl 3-[< strong >7-cyano -6-fluoro - strong > 1 H - - 2 , 3 - benzotriazol - 1 - yl ] m eth yl piperid ine - 1 - carbox yl ate are prom ising. As research continues, it is anticipated that new synthetic routes will be developed, enabling more efficient production at scale. Furthermore, collaborations between academic institutions and pharmaceutical companies will likely accelerate the translation of laboratory findings into clinical applications. This compound represents an exciting example of how structural innovation can lead to novel therapeutic solutions.

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